molecular formula C24H23N3O3 B6025256 {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone

{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone

Cat. No. B6025256
M. Wt: 401.5 g/mol
InChI Key: XKYPLESTNRBICC-UHFFFAOYSA-N
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Description

{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as a sigma-1 receptor agonist. These actions may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine release in the brain and increase locomotor activity in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in certain behavioral tests. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone is its potential as a tool for studying the dopamine D3 receptor and sigma-1 receptor in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone include investigating its potential as a treatment for neurological disorders, exploring its effects on other neurotransmitter systems in the brain, and further elucidating its mechanism of action. Additionally, the synthesis of analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of {1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with piperidine and 4-phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. This compound has also been investigated for its potential as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-17-14-26-22(15-25-17)24(29)27-13-5-6-19(16-27)23(28)18-9-11-21(12-10-18)30-20-7-3-2-4-8-20/h2-4,7-12,14-15,19H,5-6,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYPLESTNRBICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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